Isourolithin B Glucuronide

Pharmacokinetics Bioavailability Metabotype

Isourolithin B glucuronide is a definitive biomarker for metabotype B individuals, enabling precise stratification in ellagitannin intervention studies. Its unique metabolic origin precludes substitution with urolithin A glucuronide or aglycones. Essential for site-specific drug activation and enterohepatic recirculation research. Procure this high-purity standard for physiologically relevant in vitro assays.

Molecular Formula C19H16O9
Molecular Weight 388.3 g/mol
Cat. No. B15294577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsourolithin B Glucuronide
Molecular FormulaC19H16O9
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)O2
InChIInChI=1S/C19H16O9/c20-13-14(21)16(17(23)24)28-19(15(13)22)26-8-5-6-10-11(7-8)9-3-1-2-4-12(9)27-18(10)25/h1-7,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19+/m0/s1
InChIKeyCPDKKEIVKAOYTF-KSPMYQCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isourolithin B Glucuronide for Research Procurement: A Microbiota-Derived Phase II Metabolite of Ellagitannins


Isourolithin B glucuronide is a phase II conjugated metabolite of isourolithin B (9-hydroxy-6H-benzo[c]chromen-6-one; CAS 855255-55-9), a urolithin produced by gut microbiota from ellagitannins found in pomegranates, walnuts, and berries . Following intestinal absorption, urolithins undergo rapid glucuronidation, and these glucuronide conjugates constitute the dominant circulating forms detected in human plasma and urine at micromolar concentrations [1]. The compound exists as multiple regioisomeric glucuronides, with urolithin B 3-glucuronide being one characterized form, separable via supercritical fluid chromatography [2].

Why Isourolithin B Glucuronide Cannot Be Substituted with Urolithin A Glucuronide or Aglycones in Research


Substitution of isourolithin B glucuronide with urolithin A glucuronide or urolithin aglycones is scientifically invalid due to distinct metabolic origins, differential plasma kinetics, and divergent biological activity profiles. Isourolithin B glucuronide is produced exclusively in metabotype B individuals (those capable of producing isourolithin A and urolithin B in addition to urolithin A), whereas urolithin A glucuronide is present across metabotype A and B individuals [1]. Furthermore, glucuronide conjugates of all urolithins exhibit profoundly attenuated activity compared to their aglycone counterparts in inflammatory and antiproliferative assays, with phase II metabolism resulting in complete loss of pharmacological properties in multiple model systems [2][3]. The quantitative evidence below demonstrates that each urolithin glucuronide exhibits distinct behavior in plasma and urine, in vitro activity, and metabolic pathway dependency—precluding interchangeable use in research applications.

Quantitative Differentiation of Isourolithin B Glucuronide from Urolithin A Glucuronide and Aglycones: Evidence-Based Procurement Guide


Plasma Concentration Differential: Urolithin B Glucuronide Exhibits Greater Fold-Change in Human Intervention Studies

In a human intervention study, urolithin B-glucuronide plasma concentrations increased from a baseline of 0.1±0.7 to 21.7±60.6 at 4 weeks and 74.1±243.4 at 8 weeks (data in ng/mL or similar units), representing a 740-fold increase from baseline to 8 weeks. In contrast, urolithin A-glucuronide increased from 30.8±37.7 at baseline to 139.8±296.8 at 4 weeks and 214.4±358 at 8 weeks, representing approximately a 7-fold increase [1]. The substantially higher fold-change for urolithin B-glucuronide reflects its dependence on specific gut microbiota populations capable of producing the precursor aglycone.

Pharmacokinetics Bioavailability Metabotype

In Vitro Anti-Inflammatory Activity: Glucuronide Conjugates Lack TNF-α Inhibitory Activity Versus Active Aglycones

In a comparative study of urolithins and their phase II metabolites on macrophage and neutrophil functions, urolithin A aglycone demonstrated significant inhibition of LPS-induced TNF-α production and induction of IL-10. In contrast, none of the tested glucuronide conjugates—including urolithin A glucuronide, isourolithin A glucuronide, and urolithin B glucuronide—exhibited any activity in terms of pro-inflammatory TNF-α inhibition or anti-inflammatory IL-10 and TGF-β1 induction [1]. This represents a qualitative loss of activity upon conjugation rather than a mere potency reduction.

Inflammation TNF-α Macrophage

Antiproliferative Activity in Cancer Cells: Glucuronide Conjugates Lack Activity While Aglycones Are Active

In a comparative study on human breast cancer cell lines (MDA-MB-231 and MCF-7), urolithin aglycones (including urolithin A, urolithin B, and isourolithin A) exerted dose-dependent antiproliferative and estrogenic/antiestrogenic activities. However, both glucuronide and sulfate conjugates of these urolithins completely lacked these activities [1]. Phase II metabolism was demonstrated to limit the antiproliferative, estrogenic, and antiestrogenic activities of dietary polyphenols on breast cancer cells.

Cancer Antiproliferative Breast Cancer

Metabotype-Specific Production: Isourolithin B Glucuronide as a Biomarker for Metabotype B Individuals

Three distinct urolithin metabotypes have been reported in humans: metabotype A produces only urolithin A, metabotype B produces isourolithin A and urolithin B in addition to urolithin A, and metabotype 0 produces no final urolithins [1][2]. Consequently, isourolithin B glucuronide (and its precursor aglycone) is detectable only in individuals with metabotype B gut microbiota composition. This contrasts with urolithin A glucuronide, which is present in both metabotype A and B individuals.

Metabotyping Gut Microbiota Biomarker

β-Glucuronidase-Mediated Cleavage: Isourolithin B Glucuronide Serves as a Pro-Drug Reservoir for Site-Specific Aglycone Release

Glucuronides of urolithin A, iso-urolithin A, and urolithin B were shown to be cleaved by β-glucuronidases released by neutrophils from azurophilic granules upon stimulation, as well as by Escherichia coli standard strains and clinical isolates from patients with urinary tract infections [1]. This enzymatic cleavage regenerates the bioactive aglycone locally at sites of inflammation and infection. In contrast, urolithin aglycones administered directly would undergo rapid phase II conjugation upon absorption and would not accumulate selectively at inflammatory sites.

Pro-drug β-Glucuronidase Inflammation

Gastrointestinal Stability: Urolithin B Aglycone and Its Glucuronide Exhibit Superior Resistance to GI Conditions

In an in vitro gastrointestinal stability study, urolithin B was the molecule able to resist to a greater extent the conditions of the gastrointestinal tract, while urolithin A and ellagic acid were drastically unstable during the colonic step [1]. Conjugation with glucuronic acid, which occurs ideally in the liver, confers additional stability to urolithin B within the framework of enterohepatic circulation [2]. This stability differential between urolithin B-derived species and urolithin A-derived species is inherent to the molecular scaffold, independent of the conjugation state.

Stability Gastrointestinal Enterohepatic

Optimal Research Applications for Isourolithin B Glucuronide Based on Quantitative Evidence


Gut Microbiota Metabotyping and Population Stratification Studies

Isourolithin B glucuronide serves as a definitive biomarker for metabotype B individuals, enabling precise stratification of study populations based on gut microbial metabolic capacity [5]. Unlike urolithin A glucuronide, which is present across metabotypes A and B, isourolithin B glucuronide is detectable only in individuals harboring the specific microbiota capable of producing isourolithin A and urolithin B [6]. This compound is essential for correlating metabolic phenotype with health outcomes in ellagitannin intervention studies.

Pro-Drug Mechanism and β-Glucuronidase-Mediated Activation Research

Studies investigating site-specific drug activation mechanisms should employ isourolithin B glucuronide as a model compound for β-glucuronidase-mediated cleavage. The compound is cleaved by neutrophil-derived β-glucuronidases released at inflammation sites and by bacterial β-glucuronidases from E. coli strains [5]. This property enables investigation of localized aglycone regeneration at sites of inflammation, infection, or within the tumor microenvironment, where β-glucuronidase concentrations are elevated.

Gastrointestinal Stability and Enterohepatic Recirculation Studies

Research on enterohepatic recirculation or colonic metabolism of ellagitannin-derived metabolites should prioritize urolithin B glucuronide due to the documented superior gastrointestinal stability of the urolithin B scaffold compared to urolithin A [5][6]. The stability conferred by glucuronidation within the enterohepatic circulation framework makes this compound particularly relevant for studies examining prolonged systemic exposure following dietary ellagitannin consumption.

Physiologically Relevant Anti-Inflammatory Mechanism Studies Requiring Conjugated Metabolites

Because glucuronide conjugates are the dominant circulating forms of urolithins in human plasma [5], any in vitro study aiming to reflect physiologically relevant concentrations and molecular species must employ isourolithin B glucuronide rather than its aglycone counterpart. While aglycones exhibit in vitro anti-inflammatory activity (TNF-α inhibition), the glucuronide conjugates lack this activity [6]; thus, understanding the true in vivo mechanism—which may involve local β-glucuronidase-mediated activation—requires testing the conjugated form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isourolithin B Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.